An In-Depth Technical Guide to 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (CAS No. 136081-50-0)
An In-Depth Technical Guide to 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (CAS No. 136081-50-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a key intermediate in the synthesis of a variety of pharmacologically active molecules. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines its analytical characterization, and explores its applications in medicinal chemistry and drug discovery. The guide is intended to serve as a valuable resource for researchers and scientists working in organic synthesis and drug development.
Introduction
6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, also known as 6-ketotetralin-2-carbonitrile, is a bicyclic organic compound featuring a tetralone core substituted with a nitrile group. The tetralone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] This makes 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile a valuable building block for the synthesis of novel therapeutic agents. Its derivatives have been investigated for various applications, including as anticancer agents, antidepressants, and antibacterials.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is presented in the table below.
| Property | Value | Reference |
| CAS Number | 136081-50-0 | [4] |
| Molecular Formula | C₁₁H₉NO | [4] |
| Molecular Weight | 171.20 g/mol | [4] |
| Appearance | Solid (form may vary) | |
| Storage | Sealed in a dry, room temperature environment. | [4] |
Synthesis of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
The synthesis of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can be achieved through several synthetic routes. A common and effective method involves an intramolecular Friedel-Crafts acylation of a suitably substituted phenylbutanoyl chloride.[5] This approach offers a reliable way to construct the tetralone ring system.
Conceptual Synthetic Workflow
The overall synthetic strategy is a two-step process starting from 4-(4-cyanophenyl)butanoic acid. The first step is the conversion of the carboxylic acid to the corresponding acyl chloride, followed by an intramolecular Friedel-Crafts acylation to yield the desired tetralone.
Caption: Synthetic workflow for 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(4-cyanophenyl)butanoyl chloride
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To a solution of 4-(4-cyanophenyl)butanoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.
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Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-(4-cyanophenyl)butanoyl chloride, which can be used in the next step without further purification.
Causality of Experimental Choices: Oxalyl chloride is chosen as the chlorinating agent due to its volatility and the gaseous nature of its byproducts (CO and HCl), which simplifies the workup. DMF acts as a catalyst by forming a Vilsmeier reagent, which is the active acylating species. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
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Dissolve the crude 4-(4-cyanophenyl)butanoyl chloride in a suitable solvent such as carbon disulfide (CS₂) or nitrobenzene.
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Cool the solution to 0-5 °C in an ice bath.
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Add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
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Pour the reaction mixture carefully onto crushed ice with concentrated hydrochloric acid.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.
Causality of Experimental Choices: Aluminum chloride is a strong Lewis acid that activates the acyl chloride for electrophilic aromatic substitution. The intramolecular nature of the reaction is favored due to the proximity of the reacting groups. The acidic workup is necessary to decompose the aluminum chloride complex and protonate any intermediates.
Analytical Characterization
The structure and purity of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns indicative of their substitution on the benzene ring. The aliphatic protons of the tetralone ring will appear as multiplets in the upfield region (typically δ 2.0-3.5 ppm).
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (δ > 190 ppm), the nitrile carbon (δ ~118 ppm), and the aromatic and aliphatic carbons.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 171. The fragmentation pattern will be characteristic of the tetralone structure, with common losses of CO (28 Da) and ethylene (28 Da) from the alicyclic ring.
Applications in Drug Discovery
The tetralone scaffold is a versatile platform for the development of new therapeutic agents.[6][7] 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile serves as a key starting material for the synthesis of various bioactive molecules.
Anticancer Agents
Derivatives of tetralone have shown significant cytotoxic activity against various cancer cell lines.[3][4][8] The presence of the α,β-unsaturated ketone system in some tetralone derivatives makes them potential Michael acceptors, which can react with biological nucleophiles in cancer cells, leading to apoptosis. The nitrile group can also be a site for further chemical modification to introduce other pharmacophores.
Central Nervous System (CNS) Active Agents
The tetralone framework is a core component of several drugs targeting the central nervous system, including antidepressants.[2] The rigid bicyclic structure of tetralones allows for precise positioning of substituents to interact with specific receptors in the brain.
Antibacterial and Antifungal Agents
Certain tetralone derivatives have demonstrated promising antibacterial and antifungal activities.[1] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Safety and Handling
As with any chemical, 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for further derivatization make it an attractive starting material for the development of novel therapeutic agents. The information provided in this guide is intended to facilitate its use in research and drug discovery endeavors.
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